dichlorotungsten;ethanol
Description
Dichlorotungsten refers to organometallic tungsten compounds, such as bis(isopropylcyclopentadienyl)tungsten dichloride (CAS 90023-13-5), which features a tungsten center coordinated to two chlorine atoms and cyclopentadienyl ligands . This compound is utilized in research and development for catalysis and advanced material synthesis due to tungsten’s high thermal stability and redox activity .
Ethanol (C₂H₅OH) is a widely used solvent and fuel additive. While the term "dichlorotungsten;ethanol" is ambiguous, it may imply a mixture or a tungsten complex with ethanol as a ligand. However, evidence primarily describes these as separate entities.
Properties
Molecular Formula |
C6H18Cl2O3W |
|---|---|
Molecular Weight |
392.95 g/mol |
IUPAC Name |
dichlorotungsten;ethanol |
InChI |
InChI=1S/3C2H6O.2ClH.W/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
AQDCOTYKQNGVLX-UHFFFAOYSA-L |
Canonical SMILES |
CCO.CCO.CCO.Cl[W]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotungsten;ethanol typically involves the reaction of tungsten hexachloride (WCl6) with ethanol. The reaction is carried out under controlled conditions to ensure the proper formation of the complex. The general reaction can be represented as: [ \text{WCl}_6 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}6\text{H}{18}\text{Cl}_2\text{O}_3\text{W} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dichlorotungsten;ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.
Reduction: It can be reduced to form lower oxidation state tungsten complexes.
Substitution: The chloride ions in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligands such as phosphines or amines can be used to replace chloride ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten(VI) complexes, while reduction may produce tungsten(IV) or tungsten(II) complexes.
Scientific Research Applications
Dichlorotungsten;ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of dichlorotungsten;ethanol involves its interaction with molecular targets such as enzymes and receptors. The tungsten center can coordinate with various ligands, influencing the activity of the compound. The pathways involved may include:
Coordination with Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It can modulate receptor activity by binding to specific receptor sites
Comparison with Similar Compounds
Comparison with Similar Compounds
Dichlorotungsten vs. Other Tungsten Complexes
Dichlorotungsten compounds are distinct from other tungsten halides (e.g., tungsten hexachloride, WCl₆) in their ligand coordination and reactivity. For example:
Dichlorotungsten’s cyclopentadienyl ligands enhance solubility in organic solvents, whereas WCl₆ is hygroscopic and hydrolyzes readily .
Ethanol vs. Chlorinated Ethanol Derivatives
Ethanol differs significantly from chlorinated derivatives like 2,2-dichloroethanol (C₂H₄Cl₂O, CAS 598-38-9) and 2-(2,4-dichlorophenoxy)ethanol (C₈H₈Cl₂O₂, CAS 6410-30-6):
Chlorinated ethanols exhibit higher reactivity and toxicity due to Cl substituents, limiting their use compared to ethanol .
Dichlorotungsten vs. Chlorinated Ethanol Derivatives
While dichlorotungsten is an organometallic compound, chlorinated ethanols are organic molecules. Key differences include:
Research Findings and Data Gaps
- Dichlorotungsten: Limited data on its physicochemical properties (e.g., melting point, solubility) are available.
- Chlorinated Ethanol Derivatives: 2,2-Dichloroethanol’s gas-phase ion energy (11.08 eV) and chromatographic behavior are well-documented, but environmental impact studies are sparse .
Biological Activity
Dichlorotungsten;ethanol is a compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, biochemical interactions, and relevant case studies.
Overview of this compound
Dichlorotungsten (WCl2) is an organometallic compound that, when combined with ethanol, may exhibit unique biological properties. Ethanol itself is known for its solvent capabilities and as an extractant for various bioactive compounds. The interaction between dichlorotungsten and ethanol can lead to the formation of complexes that may possess significant biological activity.
Biochemical Interactions
The biochemical interactions of this compound can be explored through various assays that evaluate antioxidant and anti-biofilm activities:
- Antioxidant Activity : Ethanol extracts from various sources have been evaluated for their antioxidant potential using assays such as DPPH radical scavenging. For example, the antioxidant capacity was measured using the DPPH assay, which indicated significant scavenging activity at certain concentrations .
- Anti-Biofilm Activity : The ability of compounds to inhibit biofilm formation is critical in combating resistant strains of bacteria. Studies have shown that ethanol extracts can significantly reduce biofilm formation on surfaces, which is essential for preventing infections caused by biofilm-associated bacteria .
Case Studies and Research Findings
The following table summarizes key findings from research related to the biological activity of ethanol extracts, which may be extrapolated to understand the potential effects of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
